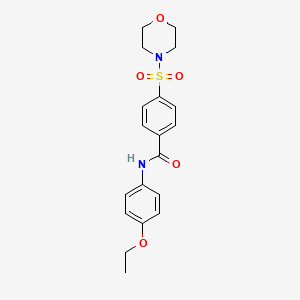

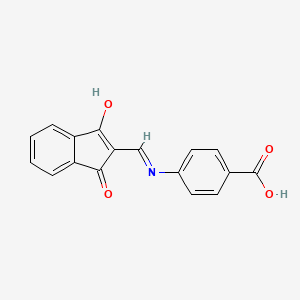

![molecular formula C20H13ClF3N5OS B2710660 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893919-11-4](/img/structure/B2710660.png)

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves various cyclization processes or domino reactions . For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. X-ray crystallographic analysis could provide insights into the modes of binding within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the yield, melting point, and NMR data can provide insights into the compound’s properties .Aplicaciones Científicas De Investigación

Antitumor Applications

Several studies have synthesized and evaluated derivatives of pyrazolo[3,4-d]pyrimidine for their antitumor activities. These compounds have shown varying degrees of effectiveness against different cancer cell lines, including human breast adenocarcinoma cell lines and other cancer cell types. The synthesis of these derivatives involves complex chemical reactions, aiming to discover new anticancer agents with improved efficacy and specificity (El-Morsy et al., 2017; Al-Sanea et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Research on pyrazole and pyrazolopyrimidine derivatives has also demonstrated significant antimicrobial and anti-inflammatory activities. These compounds are synthesized through various chemical reactions and tested against a range of bacterial and fungal strains. The studies aim to develop new drugs that can effectively treat infections and reduce inflammation, with some compounds showing promising results compared to standard drugs (Mekky et al., 2019; Zaki et al., 2016).

Synthesis and Characterization of Novel Compounds

The compound is a part of the broader research into synthesizing new heterocyclic compounds with potential therapeutic applications. This includes the development of novel selenolo[2,3-c]pyrazole compounds and thiazolo[3,2-a]pyrimidinones, which are explored for their antimicrobial, anti-inflammatory, and antitumor properties. These studies provide insights into the complex chemistry involved in creating new molecules that could lead to the development of new drugs (Janardhan et al., 2014; Asiri & Khan, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N5OS/c21-13-4-2-6-15(8-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-5-1-3-12(7-14)20(22,23)24/h1-9,11H,10H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWQKNYXLUOZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide](/img/structure/B2710579.png)

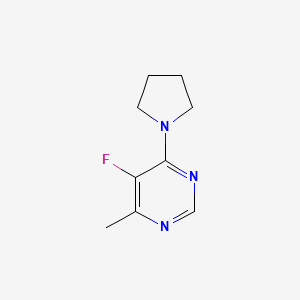

![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)

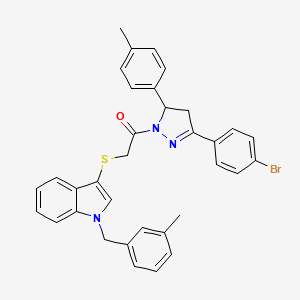

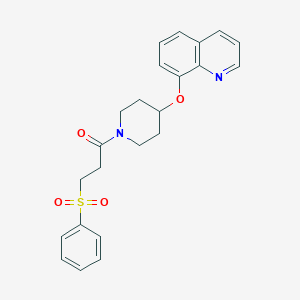

![ethyl 5-(4-(diethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2710585.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(2-oxopiperidin-1-yl)phenyl)urea](/img/structure/B2710593.png)

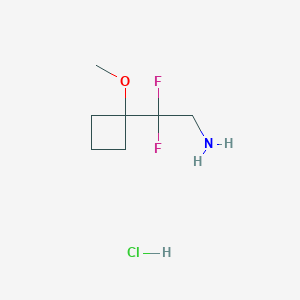

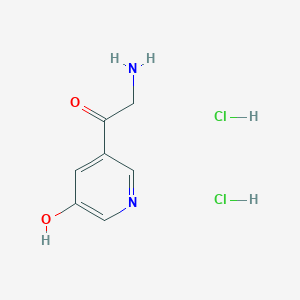

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride](/img/structure/B2710594.png)

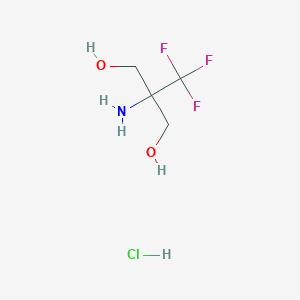

![[3-cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2710595.png)